molecular formula C8H6BrNS B1194084 4-Bromobenzylisothiocyanate CAS No. 2076-56-4

4-Bromobenzylisothiocyanate

Cat. No.: B1194084
CAS No.: 2076-56-4
M. Wt: 228.11 g/mol
InChI Key: LJLVCPAZYKYXCH-UHFFFAOYSA-N
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Description

4-Bromobenzylisothiocyanate is an organic compound with the molecular formula C8H6BrNS. It consists of a benzyl group (a benzene ring with a CH2 group attached) and an isothiocyanate group (N=C=S), with a bromine atom attached to the benzene ring. This compound is of significant interest due to its diverse applications in scientific research and industry.

Scientific Research Applications

4-Bromobenzylisothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential role in drug development, particularly for its anticancer properties.

    Medicine: It exhibits potent anticancer activity and has been studied in clinical trials for the treatment of various cancers.

    Industry: It is used in the production of high-voltage film-forming additives for lithium-ion batteries.

Biochemical Analysis

Biochemical Properties

4-Bromobenzylisothiocyanate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . This interaction is crucial for the compound’s bioactivity, as it leads to the formation of reactive intermediates that can modify proteins and other cellular components. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor instance, it can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound has been reported to affect gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of proteins through the formation of thiourea adducts with cysteine residues . This modification can alter the activity of enzymes and other proteins, leading to changes in cellular function. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . These interactions can result in the modulation of various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression, apoptosis, and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of immune responses . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione . This metabolic process results in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This distribution pattern is important for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the endoplasmic reticulum, mitochondria, and nucleus, where it can exert its effects on protein function and gene expression . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and binding to transport proteins . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylisothiocyanate can be synthesized through a two-step process. Initially, benzylic bromides are prepared by brominating methyl benzenes with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature in the presence of a catalytic amount of benzoyl peroxide . The resulting mixture is then debrominated with diethyl phosphite and N,N-diisopropylethylamine to afford the desired monobromides in satisfactory yields and high purity .

Industrial Production Methods: A general and facile one-pot protocol for the preparation of isothiocyanates from amines under aqueous conditions has been developed. This synthetic process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is suitable for scale-up activities and offers an economical approach to industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylisothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Addition Reactions: Reagents such as amines and alcohols are commonly used.

Major Products:

    Substitution Products: Compounds where the bromine atom is replaced by another group.

    Addition Products: Compounds where the isothiocyanate group has reacted with a nucleophile.

Comparison with Similar Compounds

4-Bromobenzylisothiocyanate can be compared with other isothiocyanates such as:

  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Phenyl ethyl isothiocyanate
  • Sulforaphane

Uniqueness:

  • This compound : Contains a bromine atom, which can influence its reactivity and biological activity.
  • Benzyl isothiocyanate : Lacks the bromine atom, making it less reactive in certain substitution reactions.
  • Phenyl isothiocyanate : Similar structure but without the benzyl group, affecting its physical and chemical properties.
  • Phenyl ethyl isothiocyanate : Contains an ethyl group, which can alter its solubility and reactivity.
  • Sulforaphane : Known for its potent anticancer properties, derived from cruciferous vegetables.

Properties

IUPAC Name

1-bromo-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLVCPAZYKYXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174831
Record name 4-Bromobenzylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-56-4
Record name 4-Bromobenzylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromobenzylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(isothiocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-BROMOBENZYLISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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